molecular formula C9H6BrF3O B3007604 1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanone CAS No. 1131605-31-6

1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanone

Cat. No.: B3007604
CAS No.: 1131605-31-6
M. Wt: 267.045
InChI Key: HBGXHUPYBNIJTQ-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanone is an organic compound with the molecular formula C9H6BrF3O and a molecular weight of 267.04 g/mol . It is a brominated derivative of phenyl ethanone, characterized by the presence of a trifluoromethyl group at the para position relative to the bromine atom. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.

Mechanism of Action

Biochemical Pathways

The specific biochemical pathways affected by 1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanone are currently unknown . Given its structural similarity to other aromatic ketones, it may potentially interfere with pathways involving aromatic amino acids or enzymes that metabolize aromatic compounds.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound . For instance, the compound’s reactivity may be affected by the pH of its environment, while its stability could be influenced by temperature and light exposure.

Preparation Methods

1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanone can be synthesized through several methods. One common synthetic route involves the bromination of 2-bromo-4-(trifluoromethyl)benzaldehyde followed by a Friedel-Crafts acylation reaction . The reaction conditions typically involve the use of bromine and acetic acid under reflux for several hours. Another method involves the trifluoromethylation of α-bromoacetophenone using trifluoromethylthiol (TFMS)[3][3]. Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reductions, potassium permanganate for oxidations, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanone can be compared with other similar compounds such as:

Properties

IUPAC Name

1-[2-bromo-4-(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O/c1-5(14)7-3-2-6(4-8(7)10)9(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGXHUPYBNIJTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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